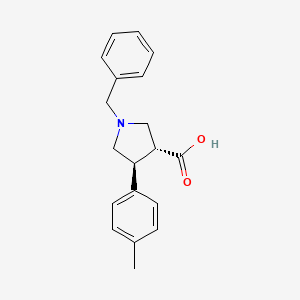
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a p-tolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding carboxylic acid derivative.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as esters, amides, and other substituted pyrrolidines.
科学的研究の応用
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
作用機序
The mechanism by which trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid: can be compared to other similar compounds, such as:
Pyrrolidine-3-carboxylic acid derivatives: : These compounds share the pyrrolidine ring but differ in their substituents.
Benzyl-substituted pyrrolidines: : Similar in structure but with variations in the benzyl group.
p-Tolyl-substituted pyrrolidines: : Compounds with different substituents on the pyrrolidine ring.
The uniqueness of This compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
生物活性
Trans-1-benzyl-4-p-tolylpyrrolidine-3-carboxylic acid (also referred to as GDD30930) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C19H21NO2 and a molar mass of 295.38 g/mol. Its structure includes a pyrrolidine ring substituted with benzyl and p-tolyl groups, which are believed to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could have implications for treating neurological disorders such as depression and anxiety.
Neuropharmacology
Studies have suggested that this compound exhibits significant neuropharmacological effects. It has been shown to influence neurotransmitter release and receptor binding, which are critical for maintaining mental health and cognitive function.
Key Findings:
- Dopamine Pathway: The compound may enhance dopamine signaling, which is crucial for mood regulation.
- Serotonin Interaction: It potentially affects serotonin receptors, indicating a role in mood disorders.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's cytotoxicity and its effects on cell viability. For example, the MTT assay has been employed to assess the cytopathogenic effects of this compound on various cell lines infected with viruses, demonstrating its potential antiviral properties .
Table 1: Summary of In Vitro Assays
| Assay Type | Target Cells | Observed Effect | Reference |
|---|---|---|---|
| MTT Assay | HeLa Cells | Reduced cell viability in virus-infected cells | |
| Enzyme Activity Assay | Neuraminidase | Competitive inhibition observed |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects: A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative disease models.
- Antiviral Activity: In a recent investigation, this compound was tested against influenza virus strains, showing promising results in inhibiting viral replication .
特性
CAS番号 |
80896-75-9 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC名 |
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H21NO2/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)19(21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3,(H,21,22)/t17-,18+/m0/s1 |
InChIキー |
BXNQHFXIEKKDBA-ZWKOTPCHSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
異性体SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















